molecular formula C13H20ClN3O2 B1627971 Benzoylamidrazone hydrochloride CAS No. 437717-21-0

Benzoylamidrazone hydrochloride

Cat. No.: B1627971
CAS No.: 437717-21-0
M. Wt: 285.77 g/mol
InChI Key: RNBBGYJAUHFORO-UHFFFAOYSA-N
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Description

Benzoylamidrazone hydrochloride, also referred to as Benzamidine Hydrochloride (CAS No. 1670-14-0), is a chemical compound with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol . It is characterized by an amidine functional group (-C(=NH)NH₂) attached to a benzoyl moiety, forming a planar aromatic structure. This compound is widely utilized in biochemical research as a protease inhibitor due to its ability to bind to serine proteases like trypsin .

Properties

CAS No.

437717-21-0

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77 g/mol

IUPAC Name

N-[(Z)-1-aminobutylideneamino]-2-ethoxybenzamide;hydrochloride

InChI

InChI=1S/C13H19N3O2.ClH/c1-3-7-12(14)15-16-13(17)10-8-5-6-9-11(10)18-4-2;/h5-6,8-9H,3-4,7H2,1-2H3,(H2,14,15)(H,16,17);1H

InChI Key

RNBBGYJAUHFORO-UHFFFAOYSA-N

SMILES

CCCC(=NNC(=O)C1=CC=CC=C1OCC)N.Cl

Isomeric SMILES

CCC/C(=N/NC(=O)C1=CC=CC=C1OCC)/N.Cl

Canonical SMILES

CCCC(=NNC(=O)C1=CC=CC=C1OCC)N.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoylamidrazone hydrochloride typically involves the reaction of 2-ethoxybenzoic acid with a suitable amine to form the corresponding amide. This amide is then reacted with an appropriate aldehyde or ketone to introduce the aminobutylideneamino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoylamidrazone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethoxy derivatives.

Scientific Research Applications

Benzoylamidrazone hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Benzoylamidrazone hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Boiling Point: Not explicitly reported, but derivatives typically decompose before boiling.
  • Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to ionic interactions from the hydrochloride salt.
  • Synthesis: Common methods involve reactions of benzonitrile derivatives with sodium in ethanol or methanol under controlled conditions .

Comparison with Structurally Similar Compounds

The following table summarizes the structural, physicochemical, and functional differences between Benzoylamidrazone hydrochloride and its analogs:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Primary Applications
Benzoylamidrazone HCl 1670-14-0 C₇H₉ClN₂ 156.61 Benzoyl group + amidrazone (N-HCl) Protease inhibition, biochemical assays
4-Methylbenzamidine HCl 7314-44-5 C₈H₁₁ClN₂ 170.64 Methyl substitution at para position Enzyme inhibition, drug discovery
Benzhydrylamine HCl 5267-34-5 C₁₃H₁₃N·HCl 219.71 Diphenylmethyl group + amine hydrochloride Intermediate in organic synthesis
Benzydamine HCl 132-69-4 C₁₉H₂₃N₃O·HCl 345.87 Indazole ring + tertiary amine hydrochloride Topical NSAID, anti-inflammatory

Key Observations :

Structural Similarity :

  • 4-Methylbenzamidine HCl shares the highest structural similarity (score 1.00) with Benzoylamidrazone HCl, differing only by a methyl group at the benzene ring’s para position .
  • Benzhydrylamine HCl features a bulkier diphenylmethyl group, reducing its solubility in aqueous media compared to Benzoylamidrazone HCl .

Functional Differences :

  • Benzydamine HCl diverges significantly due to its indazole core and tertiary amine, enabling NSAID activity (e.g., Tantum® for oral inflammation) .
  • Benzoylamidrazone HCl lacks the indazole ring, limiting its pharmacological use but enhancing specificity for protease binding .

Synthesis and Stability: Benzoylamidrazone HCl and its methyl derivatives are synthesized via nucleophilic substitution of benzonitrile with sodium in ethanol, achieving yields >85% . Benzhydrylamine HCl requires Friedel-Crafts alkylation for diphenylmethyl group introduction, a more complex process .

Research Findings and Analytical Methods

  • Quantitative Analysis :
    Benzoylamidrazone HCl and its analogs are typically analyzed via HPLC with UV detection. For example, simultaneous determination of Benzydamine HCl and excipients (e.g., methylparaben) requires optimized chromatography to resolve structural overlaps .
  • Stability : Hydrochloride salts of amidrazones exhibit superior stability in acidic conditions compared to free bases, making them preferable for long-term storage .

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